molecular formula C18H20N2O7 B2771219 ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 732999-06-3

ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B2771219
CAS No.: 732999-06-3
M. Wt: 376.365
InChI Key: KJMSPHCADOHQCY-UHFFFAOYSA-N
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Description

This compound is a dihydropyrimidinone (DHPM) derivative characterized by a 3,4-dihydropyrimidine-2(1H)-one core substituted at position 6 with a [[2-(2-formylphenoxy)acetyl]oxymethyl] group and at position 4 with a methyl group. Such structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring multi-point binding .

Properties

IUPAC Name

ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7/c1-3-25-17(23)16-11(2)19-18(24)20-13(16)9-27-15(22)10-26-14-7-5-4-6-12(14)8-21/h4-8,11H,3,9-10H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMSPHCADOHQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C)COC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

Ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex compound belonging to the pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with various substituents that contribute to its biological activity. Its structural formula can be represented as follows:

C18H20N2O5\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{5}

1. Antiviral Activity

Research has indicated that pyrimidine derivatives exhibit significant antiviral properties. In particular, compounds similar to this compound have shown efficacy against HIV-1. A study reported EC50 values ranging from 90 to 155 µM for related pyridopyrimidine derivatives, suggesting potential for development into anti-HIV agents .

2. Anticancer Activity

Pyrimidine derivatives are also recognized for their anticancer properties. A series of substituted dihydropyrimidines demonstrated promising cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds exhibited IC50 values less than 10 µM against human melanoma cells (UACC-62) and breast cancer cells (MCF-7) .

CompoundCell LineIC50 (µM)
DHPM7MCF-7<10
DHPM8UACC-62<10

3. Anti-inflammatory Activity

Pyrimidines have been noted for their anti-inflammatory effects as well. This compound has potential in inhibiting inflammatory mediators such as COX enzymes. Studies have shown that related compounds significantly decreased COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Case Study 1: Antiviral Efficacy
In a comparative study on pyridopyrimidine derivatives, compound 5j was highlighted for its strong interaction with HIV integrase, indicating a mechanism of action that could be applicable to this compound .

Case Study 2: Anticancer Screening
A systematic screening of dihydropyrimidine derivatives revealed that modifications at specific positions significantly enhance anticancer activity. For instance, the introduction of electron-withdrawing groups improved cytotoxicity against various cancer cell lines .

Case Study 3: Anti-inflammatory Mechanism
Research on the anti-inflammatory properties of pyrimidines demonstrated that certain derivatives effectively reduced the expression of iNOS and COX enzymes in vitro, providing insights into the potential therapeutic applications of this compound in inflammatory diseases .

Scientific Research Applications

1. Antiviral Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antiviral properties. For instance, related compounds have shown efficacy against HIV-1, with effective concentrations (EC50) ranging between 90 to 155 µM. The mechanism involves interaction with viral enzymes crucial for replication.

2. Anticancer Activity
Pyrimidine derivatives are recognized for their anticancer potential. Studies have demonstrated that this compound can induce cytotoxic effects against various cancer cell lines. For example, related dihydropyrimidines have shown IC50 values of less than 10 µM against human melanoma (UACC-62) and breast cancer (MCF-7) cells.

CompoundCell LineIC50 (µM)
DHPM7MCF-7<10
DHPM8UACC-62<10

3. Anti-inflammatory Activity
The compound is also noted for its anti-inflammatory effects. It has been shown to inhibit inflammatory mediators such as cyclooxygenase (COX) enzymes. Studies report that similar compounds significantly reduced COX-2 activity with IC50 values comparable to established anti-inflammatory drugs.

Case Studies and Research Findings

Case Study 1: Antiviral Efficacy
A comparative study on pyridopyrimidine derivatives highlighted one compound's strong interaction with HIV integrase, suggesting that modifications similar to those found in ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate could enhance antiviral activity.

Case Study 2: Anticancer Screening
A systematic screening of dihydropyrimidine derivatives revealed that specific structural modifications could significantly enhance anticancer activity. The introduction of electron-withdrawing groups was found to improve cytotoxicity against various cancer cell lines.

Case Study 3: Anti-inflammatory Mechanism
Research on the anti-inflammatory properties of pyrimidines indicated that certain derivatives effectively reduced the expression of inducible nitric oxide synthase (iNOS) and COX enzymes in vitro, providing insights into the therapeutic applications of this compound in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s closest analogs share the DHPM core but differ in substituents at positions 4, 5, and 4. Key examples include:

Compound Name Substituents at Key Positions Key Structural Differences vs. Target Compound Reference
Ethyl 4-(4-methylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate 4: 4-methylphenyl; 6: methyl Lacks the 2-formylphenoxyacetyloxymethyl group; simpler aryl and alkyl substituents reduce steric complexity.
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate 4: pyrazole ring with chloro and methyl groups Bulky heterocyclic substituent at position 4 may hinder rotational freedom compared to the target’s methyl group.
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2: thioxo (S replaces O); 4: 4-hydroxyphenyl Thioxo group increases electronegativity, altering hydrogen-bonding potential; hydroxyl enhances polarity.
Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate 4: chromen-4-one moiety Chromenone substituent introduces conjugated π-system, potentially enhancing UV absorption or fluorescence.

Key Observations :

  • Substituents at position 4 (e.g., methyl, aryl, heterocyclic) influence planarity and crystal packing , as seen in crystallographic studies of similar DHPMs .
Pharmacological and Physicochemical Properties

Bioactivity :

  • Antimicrobial Activity : DHPMs with electron-withdrawing groups (e.g., chloro in ) show enhanced antibacterial effects. The target compound’s formyl group may act as a pharmacophore for targeting bacterial aldehyde dehydrogenases.
  • Anticancer Potential: Chromenone-substituted DHPMs () exhibit cytotoxic activity, suggesting the target’s aryl-aldehyde moiety could interact with cellular redox pathways.

Physical Properties :

  • Solubility : The ethyl ester at position 5 improves lipid solubility vs. carboxylate salts (e.g., hydroxyl-substituted analogs in ).
  • Crystallinity : Hydrogen bonding between the formyl group and neighboring molecules (observed in thioxo analogs ) may stabilize the crystal lattice, impacting formulation stability.
Structure-Activity Relationship (SAR) Trends
  • Position 4 : Aromatic substituents (e.g., 4-methylphenyl in ) enhance π-π stacking with hydrophobic enzyme pockets, while heterocycles (e.g., pyrazole in ) introduce steric hindrance.
  • Position 6 : Bulky substituents like acetyloxymethyl may reduce metabolic clearance by shielding the ester bond from hydrolases .
  • the target’s oxo group.

Q & A

Basic Synthesis: What are the key considerations in designing a multi-step synthesis protocol for this compound?

A typical synthesis involves sequential reactions such as condensation, cyclization, and functional group modifications. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity for acetyloxymethyl group formation .
  • Temperature control : Exothermic steps (e.g., esterification) require gradual heating (40–60°C) to avoid side reactions .
  • Catalysts : Triethylamine or acid chlorides facilitate acylation and esterification .
    Intermediates should be purified via column chromatography, and progress monitored via TLC or HPLC .

Advanced Synthesis: How can reaction yields and purity be optimized during synthesis?

  • Stepwise yield optimization : Use fractional crystallization for intermediates with low solubility (e.g., pyrimidine derivatives) .
  • Inert atmosphere : For moisture-sensitive steps (e.g., formylphenoxy acetylation), employ nitrogen purging to prevent hydrolysis .
  • Real-time monitoring : Use inline FTIR or HPLC to track reaction completion and minimize byproducts .

Basic Characterization: What spectroscopic methods are essential for confirming the compound’s structure?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., formylphenoxy protons at δ 9.8–10.2 ppm) and confirms regiochemistry .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the oxymethyl group) .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Characterization: How should discrepancies in spectroscopic data be resolved?

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • X-ray crystallography : Single-crystal analysis clarifies ambiguous stereochemistry or regiochemistry (e.g., oxymethyl orientation) .
  • Dynamic NMR : Variable-temperature studies differentiate conformational isomers .

Basic Pharmacology: What biological targets are hypothesized for this compound?

The pyrimidine core and formylphenoxy group suggest potential interactions with:

  • Kinases : ATP-binding pockets due to structural mimicry of purine scaffolds .
  • GPCRs : The aromatic moieties may bind to serotonin or adrenergic receptors .
    Initial validation can use in vitro kinase inhibition assays (IC₅₀ determination) .

Advanced Pharmacology: How can computational strategies predict biological activity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., CDK2) using the formyl group as a hydrogen bond acceptor .
  • MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) and identify key residues for mutagenesis studies .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with activity data to guide derivative design .

Basic Stability: How can thermal stability data inform storage conditions?

  • TGA/DSC : Decomposition onset temperatures (e.g., >200°C) indicate stability under ambient storage .
  • Hygroscopicity testing : Store in desiccators if moisture uptake exceeds 5% w/w .

Advanced Reactivity: What strategies resolve regioselectivity issues in derivatives?

  • Protecting groups : Temporarily block the formyl group with ethylene glycol during electrophilic substitutions .
  • Steric directing : Bulky substituents (e.g., tert-butyl) on the pyrimidine ring guide reactions to less hindered sites .

Experimental Design: How to confirm the compound’s mechanism of action?

  • Dose-response assays : Measure IC₅₀ values across cell lines (e.g., HeLa, HEK293) to assess specificity .
  • Kinetic studies : Use stopped-flow spectroscopy to determine enzyme inhibition constants (Kᵢ) .
  • CRISPR knockouts : Validate target engagement by comparing activity in wild-type vs. kinase-deficient cells .

Advanced Solvent Effects: How does solvent choice impact synthesis stability?

  • Polarity : High-polarity solvents (e.g., DMSO) stabilize transition states but may hydrolyze esters; use dichloromethane for acid-sensitive steps .
  • Boiling points : Low-boiling solvents (e.g., EtOAc) enable rapid removal via rotary evaporation, minimizing thermal degradation .

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